molecular formula C14H11ClFN3O5S B13343497 4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride CAS No. 21322-84-9

4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride

Cat. No.: B13343497
CAS No.: 21322-84-9
M. Wt: 387.8 g/mol
InChI Key: CXQRHOUVWKISQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from the appropriate benzene derivatives. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine . The process may involve nitration, chlorination, and sulfonylation reactions to introduce the necessary functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can modify the active sites of enzymes, thereby affecting their function and the pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl chloride
  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl bromide
  • 4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl iodide

Uniqueness

4-(3-(2-Chloro-4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to other halogenated sulfonyl derivatives. This makes it particularly useful in applications requiring selective modification of nucleophilic sites in biological molecules .

Properties

CAS No.

21322-84-9

Molecular Formula

C14H11ClFN3O5S

Molecular Weight

387.8 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11ClFN3O5S/c15-13-7-11(19(21)22)4-1-9(13)8-17-14(20)18-10-2-5-12(6-3-10)25(16,23)24/h1-7H,8H2,(H2,17,18,20)

InChI Key

CXQRHOUVWKISQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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